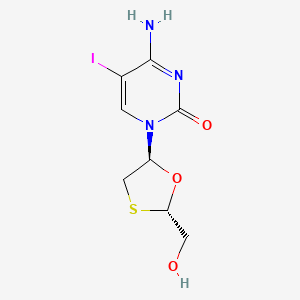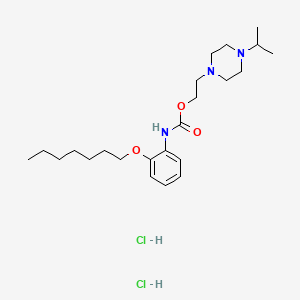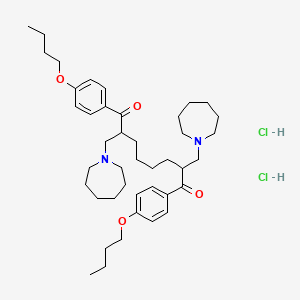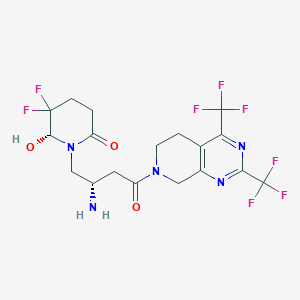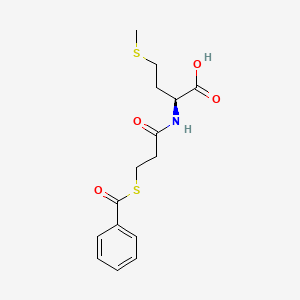
Hexanal butane-2,3-diol acetal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanal butane-2,3-diol acetal, also known as 4,5-dimethyl-2-pentyl-1,3-dioxolane, is an organic compound belonging to the class of 1,3-dioxolanes. It is a clear, colorless liquid with a sweet, fatty, green aroma. This compound is primarily used as a flavoring agent in the food industry .
Méthodes De Préparation
Hexanal butane-2,3-diol acetal is synthesized through the reaction of hexanal with butane-2,3-diol. The reaction typically involves the formation of a hemiacetal intermediate, which then reacts with another molecule of butane-2,3-diol to form the acetal. This process is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions .
In industrial production, the synthesis of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of solid acid catalysts, such as zeolites, has also been explored to improve the efficiency and selectivity of the reaction .
Analyse Des Réactions Chimiques
Hexanal butane-2,3-diol acetal undergoes various chemical reactions, including:
Oxidation: The acetal can be oxidized to form the corresponding carboxylic acid.
Reduction: The acetal can be reduced to form the corresponding alcohol.
Substitution: The acetal can undergo nucleophilic substitution reactions, where the acetal group is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetal can yield hexanoic acid, while reduction can yield hexanol .
Applications De Recherche Scientifique
Hexanal butane-2,3-diol acetal has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of acetal formation and reactivity.
Biology: The compound is used in studies of flavor perception and olfaction.
Medicine: this compound is used in the development of flavor-enhanced pharmaceuticals.
Industry: The compound is used as a flavoring agent in the food and beverage industry.
Mécanisme D'action
The mechanism of action of hexanal butane-2,3-diol acetal involves its interaction with olfactory receptors in the nasal cavity. When inhaled, the compound binds to specific receptors, triggering a signal transduction pathway that leads to the perception of its characteristic aroma . The molecular targets of this compound are the olfactory receptors, which are G-protein-coupled receptors located on the surface of olfactory sensory neurons .
Comparaison Avec Des Composés Similaires
Hexanal butane-2,3-diol acetal is similar to other acetals, such as cyclohexanone diethyl ketal and heptanal glyceryl acetal. it is unique in its specific aroma profile and its use as a flavoring agent .
Propriétés
Numéro CAS |
155639-75-1 |
|---|---|
Formule moléculaire |
C10H20O2 |
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
4,5-dimethyl-2-pentyl-1,3-dioxolane |
InChI |
InChI=1S/C10H20O2/c1-4-5-6-7-10-11-8(2)9(3)12-10/h8-10H,4-7H2,1-3H3 |
Clé InChI |
CMOJDAJROWMHLQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1OC(C(O1)C)C |
Densité |
0.845-0.851 |
Description physique |
Clear, colourless liquid; Sweet, fatty, green aroma |
Solubilité |
Insoluble in water; soluble in organic solvents Soluble (in ethanol) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


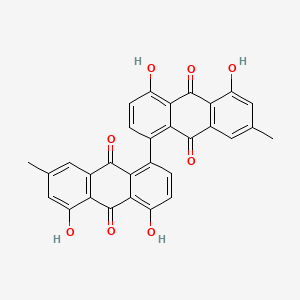

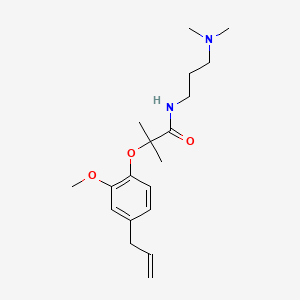
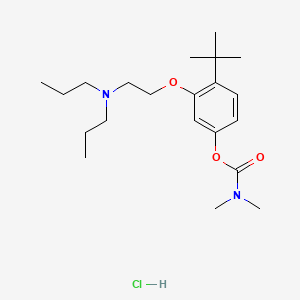


![Disodium 3-[(2-{[2-(2-carboxylatoethoxy)ethyl]amino}ethyl)amino]propanoate](/img/structure/B12752023.png)
